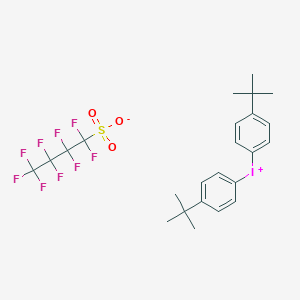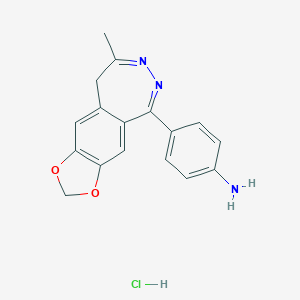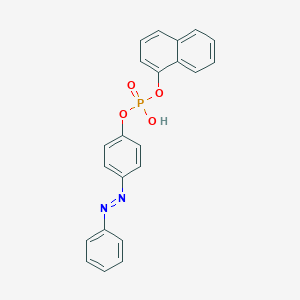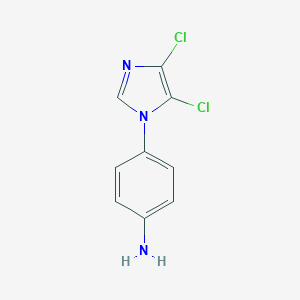
Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate
説明
Molecular Structure Analysis
The molecular weight of Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate is 692.42 . The SMILES string representation of the molecule is [O-]S(=O)(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F.CC©©c1ccc([I+]c2ccc(cc2)C©©C)cc1 .Chemical Reactions Analysis
Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate has been used in radiofluorination reactions . It has shown high reactivity for 18F-fluoride derived from 18F-AcF .Physical And Chemical Properties Analysis
The melting point of Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate is 175-177 °C (lit.) . It is soluble in PGMEA (~40%), ethyl lactate (~55%), and γ-butyrolactone (~65%) .科学的研究の応用
Photoacid Generator
“Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate” is known to be used as a photoacid generator . Photoacid generators (PAGs) are compounds that produce acid when exposed to radiation. They are commonly used in the field of photolithography, where they enable the formation of micro-scale patterns on a substrate.
Cationic Photoinitiator
This compound is also used as a cationic photoinitiator . Photoinitiators are compounds that produce reactive species when exposed to light, initiating a polymerization process. In the case of cationic photoinitiators, they generate a positive ion (or cation), which can then initiate a cationic polymerization reaction.
Radiofluorination
“Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate” has been used in radiofluorination . In this context, it was radiofluorinated with anhydrous 18F-CsF (generated from 18F-AcF and 20 mg Cs2CO3) in 0.3 mL anisole. The results supported the high reactivity for 18F-fluoride derived from 18F-AcF .
Electronic Grade Applications
This compound is available in electronic grade , which suggests its potential use in the electronics industry. While the specific applications are not mentioned, electronic grade chemicals typically have high purity levels and are used in various processes in the electronics industry, such as the manufacturing of semiconductors and printed circuit boards.
Safety And Hazards
特性
IUPAC Name |
bis(4-tert-butylphenyl)iodanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26I.C4HF9O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h7-14H,1-6H3;(H,14,15,16)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBAOXYQCAKLPH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F9IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584184 | |
| Record name | Bis(4-tert-butylphenyl)iodanium nonafluorobutane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate | |
CAS RN |
194999-85-4 | |
| Record name | Bis(4-tert-butylphenyl)iodanium nonafluorobutane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate function as a photoacid generator in resists?
A: Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate (BBI-Nf) is a type of ionic salt PAG. Upon exposure to UV or EUV light, BBI-Nf undergoes photolysis, breaking down into a strong acid (perfluoro-1-butanesulfonic acid) and other byproducts. [, , ] This photogenerated acid then catalyzes the deprotection reaction of the polymer resist, changing its solubility and enabling the development of patterned features. []
Q2: How efficient is BBI-Nf as a PAG compared to other similar compounds?
A2: Studies have shown that BBI-Nf exhibits varying efficiencies depending on the polymer resist system and exposure wavelength.
- 157nm Exposure: In a poly(NBHFA-co-NBTBE) resist system, BBI-Nf demonstrated higher photoacid generation efficiency compared to triphenylsulfonium perfluoro-1-butanesulfonate (TPS-Nf), bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate (BBI-Tf), and bis(4-tert-butylphenyl)iodonium perfluoro-1-octanesulfonate (BBI-PFOS). []
- 248nm Exposure: When incorporated into a poly(p-hydroxystyrene) (PHOST) resist and exposed to 248nm light, BBI-Nf had a Dill C rate constant (a measure of photospeed) of 0.056 cm2/mJ. This was comparable to bis(4-tert-butylphenyl)iodonium triflate (TBI-Tf) (0.055 cm2/mJ) but higher than triphenylsulfonium triflate (TPS–Tf) (0.046 cm2/mJ) and TPS–Nf (0.040 cm2/mJ). []
Q3: What analytical techniques are used to study the decomposition of BBI-Nf and its effects in resist materials?
A: Mass spectrometry plays a crucial role in analyzing the decomposition products of BBI-Nf upon EUV exposure in resist films. This allows researchers to monitor the generation of the catalytic acid and the subsequent deprotection byproducts from the polymer resist. [] Furthermore, techniques like Interdigitated Electrode (IDE) sensors are used to measure the kinetics of photoacid generation in thin films by monitoring capacitance changes upon exposure to light. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B65670.png)

![N-[(1E)-N-Methylethanimidoyl]benzamide](/img/structure/B65674.png)


![6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B65679.png)



![(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B65689.png)
